

Terbutylazine-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Terbutylazine-d5

Cat. No.: B1409489

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An In-depth Technical Guide on the Core Properties and Applications of **Terbutylazine-d5** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Terbutylazine-d5 is the deuterium-labeled form of Terbutylazine, a triazine herbicide.[1][2] In the realm of analytical chemistry and drug development, isotopically labeled compounds like **Terbutylazine-d5** are indispensable tools. The incorporation of five deuterium atoms into the ethyl group of the Terbutylazine molecule renders it chemically identical to the parent compound but mass-shifted. This unique property makes it an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] Its use allows for the precise and accurate quantification of Terbutylazine in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[3]

The parent compound, Terbutylazine, functions as a selective herbicide by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][4] Understanding the properties and applications of **Terbutylazine-d5** is therefore critical for researchers monitoring the environmental fate of Terbutylazine and for those in drug development studying the pharmacokinetics and metabolism of related compounds.[4]

Chemical Structure and Properties

Terbuthylazine-d5 is characterized by the substitution of five hydrogen atoms with deuterium on the N-ethyl group of the Terbuthylazine molecule.

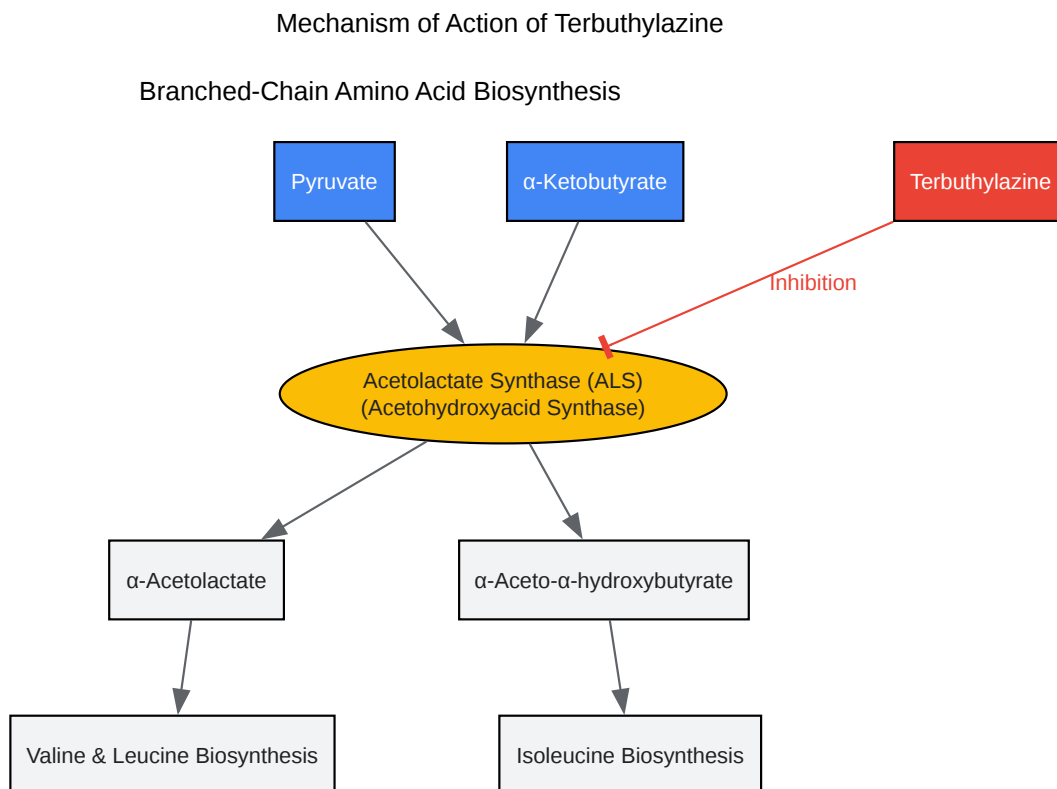
Caption: Chemical structure of **Terbuthylazine-d5**.

Table 1: Physicochemical Properties of **Terbuthylazine-d5**

Property	Value	Reference
Chemical Formula	C ₉ H ₁₁ D ₅ ClN ₅	[1]
Molecular Weight	234.74 g/mol	[1]
CAS Number	222986-60-9	[1]
Appearance	White to off-white solid	[1]
SMILES	<chem>CC(C)(C)NC1=NC(Cl)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1</chem>	[1]
Purity	≥98%	[5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[1]

Mechanism of Action of Parent Compound: Terbuthylazine

Terbuthylazine, the non-labeled analogue of **Terbuthylazine-d5**, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, Terbuthylazine deprives the plant of essential amino acids, leading to growth inhibition and eventual death.



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Caption: Inhibition of Acetolactate Synthase by Terbutylazine.

Experimental Protocols

The primary application of **Terbutylazine-d5** is as an internal standard in isotope dilution mass spectrometry for the quantification of Terbutylazine. Below are representative experimental protocols for the analysis of Terbutylazine in water and biological matrices.

Analysis of Terbutylazine in Water by GC-MS

This protocol is adapted from methodologies used for the analysis of triazine pesticides in drinking water.

1. Sample Preparation and Extraction:

- To a 250 mL water sample, add a known amount of **Terbuthylazine-d5** solution as the internal standard.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Wash the cartridge with deionized water.
- Elute the analytes with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
- Dry the eluate over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.

2. GC-MS Instrumental Analysis:

- Gas Chromatograph (GC):
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
 - Injector: Splitless mode at 250°C.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor (suggested):
 - Terbuthylazine: m/z 229 (M⁺), 214, 173

- **Terbuthylazine-d5**: m/z 234 (M⁺), 219, 178

Analysis of Terbuthylazine in Biological Matrices (e.g., Urine, Hair) by LC-MS/MS

This protocol is based on methods for biomonitoring of Terbuthylazine exposure.

1. Sample Preparation and Extraction:

- **Urine**: To 1 mL of urine, add a known amount of **Terbuthylazine-d5** internal standard. Perform SPE on a mixed-mode cation exchange cartridge. Elute with a basic organic solvent mixture.
- **Hair**: Decontaminate hair samples by washing. Pulverize or cut the hair into small segments. To a known weight of hair, add the **Terbuthylazine-d5** internal standard and extract with methanol under sonication.
- Evaporate the solvent from the eluate/extract and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis:

- **Liquid Chromatograph (LC)**:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
 - Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 µL.
- **Tandem Mass Spectrometer (MS/MS)**:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (suggested):
 - Terbutylazine: Precursor ion m/z 230.1 -> Product ions (e.g., m/z 174.1, 118.1)
 - **Terbutylazine-d5**: Precursor ion m/z 235.1 -> Product ions (e.g., m/z 179.1, 123.1)

Quantitative Data

The use of **Terbutylazine-d5** as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of analytical methods employing this standard.

Table 2: Performance Characteristics of Analytical Methods Using **Terbutylazine-d5**

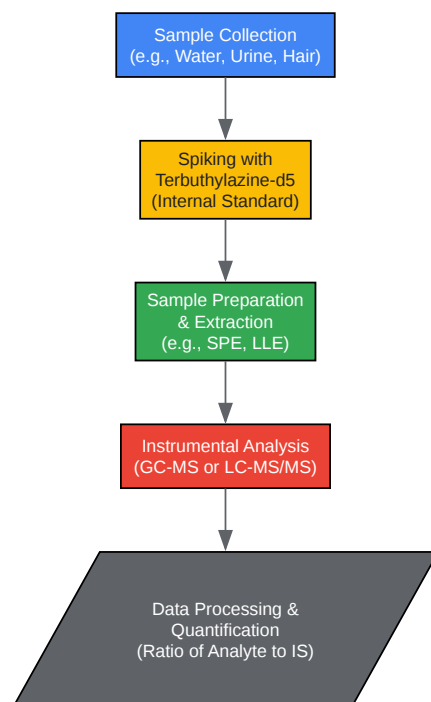
Parameter	Water (GC-MS)	Urine (LC-MS/MS)	Hair (LC-MS/MS)	Reference
Limit of Detection (LOD)	~0.005 µg/L	~0.1 µg/L	~0.01 ng/mg	[6]
Limit of Quantification (LOQ)	~0.015 µg/L	0.25 µg/L	~0.03 ng/mg	[6]
Linearity (r ²)	>0.99	>0.99	>0.99	[6]
Recovery	90-110%	85-115%	80-120%	[6]
Precision (RSD)	<15%	<15%	<20%	[6]

Experimental Workflow

The general workflow for the quantitative analysis of Terbutylazine using **Terbutylazine-d5** as an internal standard is depicted below.

Workflow for Quantitative Analysis using Terbutylazine-d5

Isotope Dilution Mass Spectrometry Workflow



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Caption: General workflow for IDMS using **Terbutylazine-d5**.

Conclusion

Terbutylazine-d5 is a critical analytical tool for the accurate and precise quantification of the herbicide Terbutylazine in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry methods helps to overcome matrix effects and variations in sample processing, ensuring high-quality data. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application. The provided data and workflows serve as a valuable resource for the development and validation of analytical methods for Terbutylazine and related compounds.

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